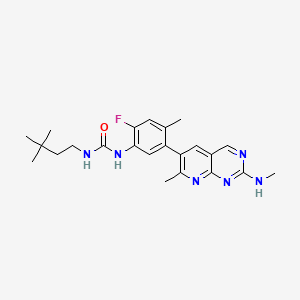

LY3009120

Description

Pan-RAF Inhibitor this compound is an orally available inhibitor of all members of the serine/threonine protein kinase Raf family, including A-Raf, B-Raf and C-Raf protein kinases, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor this compound inhibits Raf-mediated signal transduction pathways, which may inhibit tumor cell growth. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

LY-3009120 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

a pan-RAF inhibitor; structure in first source

Properties

IUPAC Name |

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-[7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN6O/c1-13-9-18(24)19(29-22(31)26-8-7-23(3,4)5)11-16(13)17-10-15-12-27-21(25-6)30-20(15)28-14(17)2/h9-12H,7-8H2,1-6H3,(H2,26,29,31)(H,25,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCBMISMPSAZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(N=C3C(=C2)C=NC(=N3)NC)C)NC(=O)NCCC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454682-72-4 | |

| Record name | LY-3009120 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454682724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3009120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GDT36RARO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LY3009120: A Pan-RAF Inhibitor Targeting BRAF Mutant Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

LY3009120 is a potent and selective pan-RAF inhibitor that has demonstrated significant preclinical activity in BRAF and RAS mutant cancers. Unlike first-generation BRAF inhibitors that are specific to the BRAF V600E monomer, this compound inhibits all RAF isoforms (ARAF, BRAF, and CRAF) and is effective against both RAF monomers and dimers. This unique mechanism of action allows this compound to overcome the paradoxical activation of the MAPK pathway, a common mechanism of acquired resistance to selective BRAF inhibitors. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Pan-RAF and RAF Dimer Inhibition

This compound is a pyrido-pyrimidine derivative that acts as a pan-RAF and RAF dimer inhibitor.[1] Its primary mechanism involves the inhibition of all three RAF kinase isoforms: ARAF, BRAF, and CRAF, with similar affinity.[2] This is a crucial distinction from selective BRAF inhibitors like vemurafenib and dabrafenib, which show significantly less activity against CRAF.[2]

A key feature of this compound is its ability to inhibit the kinase activity of RAF dimers. While it can induce the formation of BRAF-CRAF heterodimers, it effectively blocks the phosphorylation of their downstream targets, MEK and ERK.[1][2] This prevents the paradoxical activation of the MAPK pathway in BRAF wild-type cells, a phenomenon often observed with selective BRAF inhibitors in the presence of upstream RAS mutations.[1][3] By inhibiting all forms of RAF dimers, including BRAF or CRAF homodimers, this compound demonstrates minimal paradoxical activation and maintains its anti-tumor activity across various genetic contexts, including KRAS, NRAS, and BRAF mutations.[2]

Signaling Pathway Diagram

Caption: Figure 1: Mechanism of Action of this compound

Preclinical Activity and Efficacy

In Vitro Studies

This compound has demonstrated potent anti-proliferative effects in a variety of cancer cell lines with BRAF and RAS mutations.[4]

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |

| A375 | Melanoma | BRAF V600E | ~0.01 | [5] |

| HCT 116 | Colorectal | KRAS G13D | ~0.1 | [4] |

| Colo 205 | Colorectal | BRAF V600E | ~0.01 | [4] |

| H2405 | Lung | BRAF Deletion | 0.04 | [6] |

| BxPC-3 | Pancreatic | BRAF Deletion | 0.087 | [6] |

| OV-90 | Ovarian | BRAF Deletion | 0.007 | [6] |

Studies have shown that treatment with this compound leads to a dose-dependent inhibition of MEK and ERK phosphorylation.[6] Furthermore, it induces G1 cell cycle arrest and, in some cell lines, apoptosis.[3][4]

In Vivo Studies

In vivo studies using xenograft models of human cancers have confirmed the anti-tumor activity of this compound. The compound has shown significant tumor growth inhibition in models of both BRAF and KRAS mutant colorectal cancer.[3][4] It has also demonstrated efficacy in xenograft models with BRAF deletions, where selective BRAF inhibitors like vemurafenib are inactive.[6]

Table 2: Summary of In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Genotype | Treatment | Outcome | Reference |

| HCT 116 | Colorectal | KRAS G13D | This compound | Tumor growth inhibition | [4] |

| Colo 205 | Colorectal | BRAF V600E | This compound | Tumor growth inhibition | [4] |

| H2405 | Lung | BRAF Deletion | This compound | Tumor growth regression | [6] |

| BxPC-3 | Pancreatic | BRAF Deletion | This compound | Tumor growth regression | [6] |

Overcoming Resistance to Selective BRAF Inhibitors

A significant advantage of this compound is its ability to overcome common mechanisms of resistance to selective BRAF inhibitors.[7] Resistance to drugs like vemurafenib often arises from the reactivation of the MAPK pathway through various mechanisms, including:

-

NRAS mutations

-

BRAF splice variants

-

Increased expression of receptor tyrosine kinases (RTKs)

This compound has shown activity against vemurafenib-resistant melanoma cells harboring these resistance mechanisms.[1][7]

Paradoxical Activation Workflow

Caption: Figure 2: Overcoming Paradoxical Activation

Clinical Development

A phase I clinical trial (NCT02014116) was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with advanced or metastatic cancer.[8][9] The recommended phase II dose (RP2D) was established at 300 mg twice daily.[7][9] While the drug was generally well-tolerated, with fatigue and nausea being the most common adverse events, it showed limited clinical activity as a monotherapy in a heavily pretreated patient population.[7][9] Eight out of 51 patients achieved stable disease as their best overall response, with no complete or partial responses observed.[7][9] Despite achieving plasma concentrations above those associated with preclinical tumor regression, the predicted pharmacodynamic effects were not consistently observed in patient biopsies.[8][9]

Experimental Protocols

Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Method: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of this compound or DMSO as a vehicle control. After a 72-hour incubation period, cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and the data is normalized to the DMSO control. IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.

Western Blot Analysis

-

Objective: To assess the effect of this compound on MAPK pathway signaling.

-

Method: Cells are treated with this compound or DMSO for a specified time (e.g., 2-24 hours). Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Primary antibodies against total and phosphorylated forms of MEK and ERK, as well as a loading control (e.g., β-actin or GAPDH), are incubated overnight at 4°C. After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imaging system.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method: Female athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., 5 x 10^6 cells) in a mixture of media and Matrigel. When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally, once or twice daily, at a predetermined dose. The vehicle control group receives the same volume of the drug vehicle. Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as a measure of toxicity. At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic analysis (e.g., western blotting for p-ERK).

Experimental Workflow Diagram

Caption: Figure 3: Preclinical Evaluation Workflow

Future Directions and Conclusion

While this compound has a strong preclinical rationale and a well-defined mechanism of action that addresses the limitations of selective BRAF inhibitors, its modest single-agent clinical activity highlights the complexity of treating RAF and RAS-driven cancers. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond. Combination strategies, potentially with inhibitors of downstream effectors like MEK or with agents targeting parallel survival pathways such as PI3K/AKT, may be necessary to unlock the full therapeutic potential of this pan-RAF inhibitor.[4][10] The development of this compound and other pan-RAF inhibitors represents a significant step forward in targeting the MAPK pathway and provides a valuable tool for dissecting the intricacies of RAF signaling in cancer.

References

- 1. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 2. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scispace.com [scispace.com]

- 8. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer [ouci.dntb.gov.ua]

- 9. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 | MDPI [mdpi.com]

The Pan-RAF Inhibitor LY3009120: A Technical Guide to its Signaling Pathway and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY3009120 is an orally available, potent pan-RAF inhibitor targeting all three isoforms of the RAF serine/threonine protein kinase family: A-RAF, B-RAF, and C-RAF.[1] These kinases are critical components of the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers, playing a key role in tumor cell proliferation and survival.[1] Unlike first-generation RAF inhibitors that selectively target BRAF V600E mutants and can lead to paradoxical MAPK pathway activation in BRAF wild-type cells, this compound is designed to inhibit both monomeric and dimeric forms of RAF kinases.[2] This broader activity profile minimizes paradoxical activation and confers efficacy in preclinical models harboring not only BRAF mutations but also RAS mutations, which are prevalent in various malignancies such as colorectal, lung, and pancreatic cancers.[2][3] This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, preclinical quantitative data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound functions as a type IIa kinase inhibitor that potently inhibits ARAF, BRAF, and CRAF kinases, including their dimeric forms.[3] In cancers with activating BRAF mutations (e.g., V600E), the MAPK pathway is constitutively active, driving cell proliferation. This compound directly inhibits the mutant BRAF kinase, leading to downstream suppression of MEK and ERK phosphorylation.[2]

In tumors with RAS mutations (e.g., KRAS, NRAS), activated RAS proteins promote the dimerization and activation of RAF kinases. Selective BRAF inhibitors can paradoxically enhance this signaling by promoting the formation of BRAF-CRAF heterodimers, where the inhibited BRAF protomer allosterically activates CRAF.[2] this compound overcomes this limitation by binding to and inhibiting all RAF isoforms within these dimers, thereby preventing the downstream phosphorylation of MEK and ERK.[2][4] The primary anti-proliferative effect of this compound is mediated through the induction of G1 cell cycle arrest.[3][5]

Resistance to this compound has been observed to involve the reactivation of the MAPK pathway independent of RAF, as well as the activation of parallel signaling pathways. In preclinical models, resistance mechanisms include the hyperactivation of upstream signaling molecules such as the Epidermal Growth Factor Receptor (EGFR) and the activation of the PI3K/AKT pathway.[3]

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency data.

Table 1: Biochemical Inhibition of RAF Isoforms by this compound

| Target | IC50 (nM) |

| BRAFV600E | 5.8[3][6] |

| BRAFWT | 9.1[3][6] |

| CRAFWT | 15[3][6] |

Table 2: Cellular Inhibition of RAF Isoforms by this compound (KiNativ Assay)

| Target | Cell Line | IC50 (nM) |

| ARAF | A375 | 44[1][3][7] |

| BRAF | A375 | 31-47[1][3][7] |

| CRAF | A375 | 42[1][3][7] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Mutation Status | EC50 (nM) |

| Colo 205 | BRAFV600E | Sensitive |

| RKO | BRAFV600E | Sensitive |

| HCT 116 | KRASG13D | Sensitive |

| LoVo | KRASG13D | Sensitive |

| SW480 | KRASG12V | Sensitive |

| GP5d | KRASG12V | Sensitive |

| SW48 | KRASWT/BRAFWT | Less Sensitive |

| Colo 320HSR | KRASWT/BRAFWT | Less Sensitive |

Note: Specific EC50 values for all cell lines were not consistently reported across sources. "Sensitive" indicates a significant anti-proliferative effect was observed at nanomolar concentrations.[3]

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Mutation Status | Treatment Dose | Outcome |

| Colo 205 | BRAFV600E | 20 mg/kg, BID | 46.7% tumor regression[3] |

| HCT 116 | KRASG13D | 30 mg/kg, BID | Significant tumor growth inhibition[3] |

| HT-29 | BRAFV600E | 20 mg/kg, BID | Significant tumor growth inhibition[8] |

| Colo 320HSR | KRASWT/BRAFWT | 30 mg/kg, BID | No significant tumor growth inhibition[3][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are composite protocols based on the cited literature for key experiments involving this compound.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying ATP, an indicator of metabolically active cells.[4]

-

Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Allow cells to attach and resume growth by incubating for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[9] Add 100 µL of CellTiter-Glo® Reagent to each well.[10]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate EC50 values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for MAPK Pathway Phosphorylation

This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK, following treatment with this compound.

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or vehicle for the specified time. Harvest cells and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Transfer: Denature protein lysates in Laemmli sample buffer and separate 20-40 µg of protein per lane on a 4-20% polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total MEK1/2 and ERK1/2 (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation.[3]

-

Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their corresponding total protein levels.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in an animal model.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 106 Colo 205 or HCT 116 cells) into the flank of immunocompromised mice (e.g., nude rats or mice).[3][8]

-

Tumor Growth and Treatment Initiation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

-

Dosing: Administer this compound orally, twice daily (BID), at the specified dose (e.g., 20-30 mg/kg), formulated in a suitable vehicle.[3][8] The control group receives the vehicle alone.

-

Monitoring: Measure tumor volume and body weight two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment for a defined period (e.g., 14-28 days) or until tumors in the control group reach a predetermined size. At the end of the study, euthanize the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pMEK/pERK).

-

Data Analysis: Compare the tumor growth between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI) or tumor regression.

Conclusion

This compound demonstrates significant promise as a pan-RAF inhibitor with a distinct mechanism of action that circumvents the paradoxical MAPK activation observed with selective BRAF inhibitors. Its ability to inhibit all RAF isoforms and their dimers translates to potent anti-tumor activity in preclinical models driven by both BRAF and RAS mutations. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and the development of novel combination strategies to overcome resistance.

References

- 1. LY 3009120 | Raf Kinases | Tocris Bioscience [tocris.com]

- 2. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 5. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. OUH - Protocols [ous-research.no]

- 10. benchchem.com [benchchem.com]

The Pan-RAF Inhibitor LY3009120: A Technical Guide to its Effects on the RAF/MEK/ERK Cascade

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in BRAF and RAS genes, is a hallmark of numerous human cancers. While selective BRAF inhibitors have shown clinical efficacy, particularly in BRAF V600E-mutant melanoma, their utility is limited by the development of resistance and the paradoxical activation of the MAPK pathway in RAS-mutant contexts.

LY3009120 has emerged as a potent, orally bioavailable, pan-RAF inhibitor, targeting all three RAF isoforms (ARAF, BRAF, and CRAF) as well as RAF dimers. This comprehensive technical guide delineates the mechanism of action of this compound, focusing on its effects on the RAF/MEK/ERK cascade. It provides a consolidation of key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.

Mechanism of Action of this compound

This compound is a type IIa kinase inhibitor that stabilizes the DFG-out/αC-in inactive conformation of the RAF kinase domain. By binding to and inhibiting all RAF isoforms, this compound effectively blocks the phosphorylation and activation of the downstream kinases MEK1 and MEK2. This, in turn, prevents the phosphorylation and activation of ERK1 and ERK2, leading to the inhibition of downstream signaling events that drive tumor cell proliferation and survival. A key feature of this compound is its ability to inhibit both monomeric and dimeric forms of RAF kinases. This is particularly significant in the context of RAS mutations, where RAF dimerization is a key mechanism of MAPK pathway activation. Unlike selective BRAF inhibitors, which can promote the formation of BRAF-CRAF heterodimers and lead to paradoxical pathway activation in RAS-mutant cells, this compound inhibits the activity of these dimers, thereby avoiding this unwanted effect.[1]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Biochemical Inhibition of RAF Isoforms by this compound

| Target | Assay Type | IC50 (nM) | Reference |

| BRAFV600E | Biochemical Assay | 5.8 | [1] |

| BRAFWT | Biochemical Assay | 9.1 | [1] |

| CRAFWT | Biochemical Assay | 15 | [1] |

Table 2: Cellular Inhibition of RAF Isoforms by this compound (KiNativ Assay in A375 cells)

| Target | IC50 (nM) | Reference |

| ARAF | 44 | [1] |

| BRAF | 31 - 47 | [1] |

| CRAF | 42 | [1] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 (nM) | Reference |

| A375 | Melanoma | BRAFV600E | 9.2 | [2] |

| HCT116 | Colorectal Cancer | KRASG13D | 220 | [2] |

| RKO | Colorectal Cancer | BRAFV600E | - | [1] |

| SW620 | Colorectal Cancer | KRASG12V | - | [1] |

| Colo 205 | Colorectal Cancer | BRAFV600E | - | [3] |

| HT-29 | Colorectal Cancer | BRAFV600E | - | [3] |

| BxPC-3 | Pancreatic Cancer | KRASG12D | 87 | [4] |

| NCI-H2405 | Mesothelioma | - | 40 | [4] |

| OV-90 | Ovarian Cancer | - | 7 | [4] |

| H2087 | Lung Cancer | BRAFG469A | 107 - 247 | [5] |

| H1395 | Lung Cancer | BRAFG466V | 107 - 247 | [5] |

| H1666 | Lung Cancer | BRAFG469V | 107 - 247 | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effect of this compound on the RAF/MEK/ERK cascade.

Biochemical RAF Kinase Inhibition Assay (Radiometric Filter Binding)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified RAF kinases.

-

Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate (e.g., inactive MEK1) by the RAF kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of radioactivity is quantified using a scintillation counter.

-

Protocol Outline:

-

Recombinant active RAF kinase (e.g., BRAFV600E, CRAF) is incubated with the substrate (inactive MEK1) in a kinase reaction buffer.

-

This compound at various concentrations is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by the addition of an acid (e.g., phosphoric acid).

-

The reaction mixture is transferred to a phosphocellulose filter membrane, which binds the phosphorylated substrate.

-

The filter is washed to remove unincorporated [γ-³²P]ATP.

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Inhibition of RAF/MEK/ERK Signaling (Western Blotting)

This method is used to assess the effect of this compound on the phosphorylation status of MEK and ERK in whole cells.

-

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of pathway inhibition.

-

Protocol Outline:

-

Cancer cells (e.g., A375, HCT116) are seeded in culture plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated MEK (pMEK), total MEK, phosphorylated ERK (pERK), and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

-

The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway inhibition.

-

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture after treatment with this compound to determine its anti-proliferative effects.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[1][6]

-

Protocol Outline:

-

Cells are seeded in opaque-walled multiwell plates and allowed to attach overnight.

-

Cells are treated with a serial dilution of this compound or vehicle control.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well.

-

The contents are mixed on an orbital shaker to induce cell lysis and initiate the luminescent reaction.

-

After a short incubation period to stabilize the signal, the luminescence is measured using a plate reader.

-

The data is analyzed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

-

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.

-

Protocol Outline:

-

Human cancer cells (e.g., Colo 205, HCT 116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude rats).[3]

-

Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 20-30 mg/kg, twice daily).[3] The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pMEK and pERK) to confirm target engagement in vivo.

-

Visualizations

Signaling Pathway Diagram

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Effects of Pan-RAF Inhibitor this compound Against Lung Cancer Cells Harboring Oncogenic BRAF Mutation | Anticancer Research [ar.iiarjournals.org]

- 6. OUH - Protocols [ous-research.no]

The Discovery and Development of LY3009120: A Pan-RAF Inhibitor for Oncogenic-Driven Cancers

Introduction

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, frequently driven by mutations in the BRAF and RAS genes, is a hallmark of many human cancers, including melanoma, colorectal cancer (CRC), and lung cancer.[1][2][3] While selective inhibitors targeting the BRAF V600E mutation have demonstrated significant clinical success in melanoma, their efficacy is limited in other contexts.[4][5] Furthermore, these inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF and mutant RAS, promoting tumor growth.[1][4]

To address these limitations, LY3009120 was developed as an orally available, potent, and selective pan-RAF inhibitor, targeting all three RAF isoforms (A-RAF, B-RAF, and C-RAF) and their dimers.[2][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of this compound, intended for researchers and professionals in drug development.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to A-RAF, B-RAF (both wild-type and V600E mutant), and C-RAF.[1][7] By inhibiting all RAF isoforms, this compound effectively blocks RAF/MEK/ERK signaling in cancer cells with activating mutations in BRAF or RAS.[6][8] A key feature of this compound is its ability to minimize the paradoxical activation of the MAPK pathway that is observed with selective BRAF inhibitors in RAS-mutant cells.[1][2] This is achieved by potently inhibiting C-RAF, thereby preventing the drug-induced dimerization and subsequent activation of the pathway.[1][2] The compound has been shown to induce BRaf-CRaf heterodimerization while shutting down the kinase activity of the dimer, effectively inhibiting downstream MEK and ERK phosphorylation.[2]

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits all RAF isoforms, blocking the MAPK signaling cascade.

Quantitative Data Summary

The potency of this compound has been characterized through various biochemical and cellular assays. The data below summarizes its inhibitory activity against RAF kinases and its anti-proliferative effects in cancer cell lines.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions | Reference |

| BRAFV600E | 5.8 | Biochemical kinase assay | [9] |

| BRAFWT | 9.1 | Biochemical kinase assay | [9] |

| C-RAFWT | 15 | Biochemical kinase assay | [1][9] |

| KDR (VEGFR2) | 3900 | Biochemical kinase assay | [1][10] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Genotype | IC50 (µM) | Reference |

| A375 | Melanoma | BRAFV600E | 0.0092 | [10] |

| HCT116 | Colorectal Cancer | KRASG13D | 0.220 | [10] |

Table 3: In Vivo Pharmacodynamic and Efficacy Data

| Model System | Mutation Status | Endpoint | Result | Reference |

| A375 Xenograft (nude rats) | BRAFV600E | p-ERK Inhibition (EC50) | 4.36 mg/kg (oral dose) | [10] |

| A375 Xenograft (nu/nu mice) | BRAFV600E | p-ERK Inhibition (ED50) | 10.4 mg/kg (oral dose) | [1] |

| A375 Xenograft (nu/nu mice) | BRAFV600E | p-ERK Inhibition (ED80) | 20.5 mg/kg (oral dose) | [1] |

Key Preclinical and Clinical Findings

Preclinical studies demonstrated that this compound exhibits potent anti-proliferative effects in CRC cell lines with BRAF and KRAS mutations, inducing G1 cell cycle arrest.[3][8] In vivo, this compound showed significant anti-tumor activity in both BRAF and KRAS mutant CRC xenograft models.[3][8] It was also effective against melanoma cells that had developed resistance to vemurafenib or dabrafenib due to MAPK pathway reactivation.[2]

A first-in-human, open-label Phase I clinical trial (NCT02014116) was conducted in patients with advanced or metastatic cancer to determine the safety, tolerability, and recommended Phase II dose (RP2D).[11][12] The RP2D was established at 300 mg administered orally twice daily.[11][13] At this dose, drug exposure levels were above the preclinical concentrations associated with tumor regression.[13] However, despite achieving adequate plasma exposure, the clinical trial did not observe complete or partial responses, with stable disease being the best overall response in eight patients.[11] Predicted pharmacodynamic effects on biomarkers like pERK were not observed in patient tumor samples.[11][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used in the evaluation of this compound.

Cell Proliferation Assay (Resazurin Method)

This assay was used to determine the IC50 values for this compound's anti-proliferative activity.[10]

-

Cell Plating: Cancer cell lines (e.g., A375, HCT116) are seeded into 384-well plates at a density of 625 cells per well in 50 µL of complete growth medium.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells.

-

Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Resazurin Addition: 10 µL of a 440 µM resazurin solution in PBS is added to each well.

-

Final Incubation: Plates are incubated for an additional 5 hours under the same conditions.

-

Data Acquisition: Fluorescence is measured using a plate reader with an excitation of 540 nm and an emission of 600 nm.

-

Data Analysis: IC50 values are calculated from the dose-response curves using appropriate software (e.g., Prism).

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of anti-cancer agents.[1][8]

-

Cell Implantation: Human cancer cells (e.g., A375) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nu/nu mice).[1]

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 300 mm³).[1]

-

Treatment Administration: this compound is administered orally (p.o.) via gavage, typically twice daily. The vehicle control is often a solution like 20% cyclodextrin.[1]

-

Monitoring: Tumor volume and animal body weight are monitored regularly to assess efficacy and toxicity.

-

Pharmacodynamic Analysis: For target engagement studies, tumors are harvested at specific time points after dosing (e.g., 2 hours).[1] The tissue is then processed for Western blot or ELISA analysis to measure levels of phosphorylated proteins like p-MEK and p-ERK.[8]

Western Blotting for Phospho-Protein Analysis

This technique is used to measure the inhibition of signaling pathway components.[8]

-

Tumor Lysate Preparation: Harvested tumor tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: The total protein concentration of the cleared lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, p-MEK).

-

Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation.

Experimental Workflow Visualization

Caption: Workflow for preclinical evaluation of this compound in vitro and in vivo.

Conclusion

This compound was rationally designed as a pan-RAF inhibitor to overcome the limitations of selective BRAF inhibitors, particularly the paradoxical activation of the MAPK pathway in RAS-mutant cancers. Extensive preclinical data demonstrated its potent activity in relevant cancer models.[1][2][8] However, these promising preclinical results did not translate into significant clinical efficacy in the Phase I trial, despite achieving target drug exposures.[11] This discrepancy highlights the complexities of translating preclinical findings to clinical outcomes and underscores the challenges in targeting the RAS/RAF pathway. Further investigation into potential resistance mechanisms, such as RAF-independent ERK and AKT activation, and the exploration of combination strategies may be necessary to unlock the therapeutic potential of pan-RAF inhibitors like this compound.[3][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (this compound) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (this compound) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. | BioGRID [thebiogrid.org]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. scispace.com [scispace.com]

- 14. ascopubs.org [ascopubs.org]

The Pan-RAF Inhibitor LY3009120: A Technical Guide to its Preclinical Activity in RAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical activity of LY3009120, a potent pan-RAF and RAF dimer inhibitor, with a specific focus on its efficacy in RAS-mutant cancer models. This compound has demonstrated significant anti-tumor effects by targeting the hyperactivated RAS/RAF/MEK/ERK signaling cascade, a common driver in many human cancers.[1][2] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

Core Efficacy Data of this compound

This compound has been shown to effectively inhibit the proliferation of cancer cell lines harboring RAS mutations and suppress tumor growth in corresponding in vivo models. The following tables summarize the key quantitative findings from various preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of this compound in RAS and BRAF Mutant Colorectal Cancer (CRC) Cell Lines

| Cell Line | BRAF Mutation Status | KRAS Mutation Status | This compound EC50 (µM) |

| RKO | V600E | Wild-Type | 0.28 |

| Colo 205 | V600E | Wild-Type | 0.38 |

| HT-29 | V600E | Wild-Type | 0.88 |

| HCT 116 | Wild-Type | G13D | 0.83 |

| LoVo | Wild-Type | G13D | 1.1 |

| SW620 | Wild-Type | G12V | 1.6 |

| SW480 | Wild-Type | G12V | 1.9 |

| HCT-15 | Wild-Type | G13D | 2.1 |

| GP5d | Wild-Type | G12D | 2.2 |

| SW403 | Wild-Type | G12V | 2.4 |

| DLD-1 | Wild-Type | G13D | 2.8 |

| Colo 320HSR | Wild-Type | Wild-Type | >5 |

| SW48 | Wild-Type | Wild-Type | >5 |

Data compiled from a study assessing the anti-proliferative effects of this compound after 72 hours of treatment using the CellTiter-Glo® assay.[3]

Table 2: In Vivo Efficacy of this compound in CRC Xenograft Models

| Xenograft Model | Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) |

| Colo 205 | BRAF V600E | 20 mg/kg, BID | Significant |

| HT-29 | BRAF V600E | 20 mg/kg, BID | Significant |

| HCT 116 | KRAS G13D | 30 mg/kg, BID | Significant |

| Colo 320HSR | KRAS/BRAF WT | 30 mg/kg, BID | Not Significant |

BID: twice daily. Tumor growth inhibition was assessed by comparing the tumor volumes of treated animals to vehicle-treated controls.[3]

Signaling Pathway and Mechanism of Action

This compound is a pan-RAF inhibitor, meaning it targets all three RAF isoforms (ARAF, BRAF, and CRAF) as well as RAF dimers.[4] In cancers with RAS mutations, the constitutively active RAS protein leads to the dimerization and activation of RAF kinases, which in turn phosphorylates and activates MEK, and subsequently ERK. This sustained signaling promotes cell proliferation and survival. This compound binds to and inhibits the kinase activity of RAF monomers and dimers, thereby blocking downstream signaling in the MAPK pathway.[4]

References

- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of LY3009120 in Colorectal Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colorectal cancer (CRC) is a significant global health concern, with a substantial subset of tumors driven by mutations in the RAS/RAF/MEK/ERK signaling cascade.[1][2][3] Activating mutations in KRAS and BRAF genes are particularly common, leading to constitutive activation of this pathway and promoting uncontrolled cell proliferation and survival.[2][4][5] While selective BRAF inhibitors have shown remarkable success in treating BRAF-mutant melanoma, their efficacy in BRAF-mutant CRC is limited, often due to feedback activation of the pathway.[6][7] Furthermore, these selective inhibitors can paradoxically activate the pathway in RAS-mutant cancers.[1][4]

LY3009120 is a novel, potent, and selective pan-RAF inhibitor, designed to inhibit all three RAF isoforms (ARAF, BRAF, and CRAF) as well as RAF dimers.[1][8] This broad-spectrum inhibition aims to overcome the limitations of selective BRAF inhibitors by preventing paradoxical pathway activation and demonstrating efficacy in both BRAF- and KRAS-mutant settings.[1][8] This technical guide provides an in-depth summary of the preclinical studies of this compound in colorectal cancer models, focusing on its mechanism of action, anti-tumor activity, and the experimental methodologies employed.

Mechanism of Action: Pan-RAF Inhibition

This compound functions as a type IIa kinase inhibitor, effectively suppressing the activity of ARAF, BRAF, and CRAF kinases, including their dimeric forms.[1] In colorectal cancers with BRAF or KRAS mutations, the RAS/RAF/MEK/ERK pathway is constitutively active. This compound's simultaneous inhibition of all RAF isoforms prevents the downstream phosphorylation and activation of MEK1/2 and subsequently ERK1/2.[1][8] This blockade of a critical signaling node leads to the inhibition of cell proliferation and tumor growth.[1][2] A key advantage of this compound is its minimal paradoxical activation of the MAPK pathway in RAS-mutant cells, a significant drawback of selective BRAF inhibitors.[1][8][9]

Figure 1: this compound Mechanism of Action in the RAS/RAF/MEK/ERK Pathway.

In Vitro Efficacy

Preclinical evaluation of this compound in a panel of colorectal cancer cell lines has demonstrated potent anti-proliferative effects, particularly in those harboring BRAF and KRAS mutations.[1] In contrast, cell lines with wild-type BRAF and KRAS were largely insensitive to the compound.[1] The anti-proliferative activity of this compound is primarily mediated through the induction of G1 cell cycle arrest.[1][2]

Quantitative Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) values for this compound were determined across various CRC cell lines, highlighting its selectivity for BRAF- and KRAS-mutant backgrounds.

| Cell Line | Genotype | This compound IC50 (nM) |

| RKO | BRAF V600E | 5.8 |

| HCT 116 | KRAS G13D | 42 |

| SW620 | KRAS G12V | 44 |

| Colo 205 | BRAF V600E | 9.1 |

| HT-29 | BRAF V600E | 15 |

Note: The IC50 values are based on biochemical and whole-cell based assays as reported in the preclinical studies.[1]

Experimental Protocols: In Vitro Assays

Cell Proliferation Assay:

-

Cell Seeding: Colorectal cancer cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a range of concentrations of this compound or a DMSO control.

-

Incubation: The plates were incubated for a period of 72 hours.

-

Viability Assessment: Cell viability was assessed using a commercially available reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was read on a plate reader, and the data was normalized to the DMSO control. IC50 values were calculated using a non-linear regression model.

Western Blot Analysis for Signaling Pathway Modulation:

-

Cell Lysis: Cells treated with this compound or DMSO for a specified time were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key signaling proteins (e.g., pMEK1/2, pERK1/2, total MEK1/2, total ERK1/2, and a loading control like GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Figure 2: Generalized workflow for in vitro evaluation of this compound.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in vivo using colorectal cancer xenograft models in immunocompromised mice. The compound demonstrated significant tumor growth inhibition in models derived from both BRAF-mutant and KRAS-mutant cell lines.[1][2][4] Consistent with the in vitro findings, this compound had limited efficacy in BRAF and KRAS wild-type xenograft models.[1] Pharmacodynamic studies of resected tumors confirmed that this compound effectively inhibited the phosphorylation of MEK1/2 and ERK1/2 in vivo.[1]

Quantitative Tumor Growth Inhibition

| Xenograft Model | Genotype | Treatment | Tumor Growth Inhibition (%) |

| Colo 205 | BRAF V600E | This compound | Significant |

| HCT 116 | KRAS G13D | This compound | Significant |

| SW620 | KRAS G12V | This compound | Significant |

Note: Specific percentages of tumor growth inhibition can vary based on the study design, dosage, and duration of treatment. The table reflects the reported significant anti-tumor activity.[1][10]

Experimental Protocols: In Vivo Studies

Xenograft Model Establishment and Drug Treatment:

-

Cell Implantation: Human colorectal cancer cells were subcutaneously implanted into the flank of athymic nude mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice were randomized into vehicle control and treatment groups. This compound was administered orally at a specified dose and schedule.

-

Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Efficacy Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the percentage of tumor growth inhibition was calculated.

Pharmacodynamic Analysis:

-

Tumor Collection: At the end of the study, tumors were excised from a subset of mice at specific time points after the final dose.

-

Tissue Processing: A portion of the tumor was snap-frozen for protein analysis, while another portion was fixed in formalin for immunohistochemistry.

-

Analysis: Tumor lysates were analyzed by Western blot for levels of pMEK, pERK, and other relevant biomarkers. Immunohistochemical staining was also used to assess pathway inhibition within the tumor tissue.

Figure 3: Generalized workflow for in vivo xenograft studies.

Mechanisms of Resistance

Investigations into potential mechanisms of acquired resistance to this compound have been conducted, primarily in KRAS-mutant CRC cell lines.[1][2] These studies suggest that resistance can emerge through RAF-independent reactivation of the ERK and AKT signaling pathways.[1][2] This highlights the complexity of signaling networks in cancer and suggests that combination therapies may be necessary to overcome or delay the development of resistance.

Figure 4: Potential resistance mechanisms to this compound.

Conclusion

The preclinical data for this compound in colorectal cancer models are promising. As a pan-RAF inhibitor, it demonstrates significant anti-proliferative and anti-tumor activity in both BRAF- and KRAS-mutant settings, which represent a large population of CRC patients.[1][2][9] Its ability to inhibit all RAF isoforms and RAF dimers with minimal paradoxical pathway activation addresses key limitations of previous-generation RAF inhibitors.[1][8] The findings from these preclinical studies have provided a strong rationale for the clinical development of this compound and other pan-RAF inhibitors for the treatment of BRAF- and KRAS-mutant colorectal cancer.[9][11] Further research into combination strategies to overcome potential resistance mechanisms will be crucial for maximizing the clinical benefit of this class of inhibitors.

References

- 1. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pathway directed mechanisms of anti-EGFR resistance in colorectal cancer (review) [rrmedicine.ru]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] this compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer | Semantic Scholar [semanticscholar.org]

- 6. A Phase Ib/II Trial of Combined BRAF and EGFR Inhibition in BRAF V600E Positive Metastatic Colorectal Cancer and Other Cancers: The EVICT (Erlotinib and Vemurafenib In Combination Trial) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncoscience.us [oncoscience.us]

- 8. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 9. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

An In-depth Technical Guide to the Investigation of LY3009120 in Non-Small-Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3009120 is an orally available, potent pan-RAF and RAF dimer inhibitor investigated for its antitumor activity in various malignancies, including non-small-cell lung cancer (NSCLC). Unlike first-generation BRAF inhibitors, which are selective for the BRAF V600E monomer, this compound was designed to inhibit all RAF isoforms (A-RAF, B-RAF, C-RAF) and their active dimeric forms. This characteristic is particularly relevant for NSCLC, where a significant portion of BRAF mutations are non-V600E variants that signal as dimers. This guide provides a comprehensive overview of the preclinical and clinical investigation of this compound in NSCLC, detailing its mechanism of action, experimental data, and clinical trial outcomes.

Mechanism of Action: Pan-RAF and Dimer Inhibition

The RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in BRAF or RAS genes, is a key driver in many cancers.[1][2]

First-generation BRAF inhibitors, while effective against BRAF V600E-mutant tumors, can lead to paradoxical activation of the MAPK pathway in BRAF wild-type or RAS-mutant cells. This occurs because inhibitor binding to one RAF protomer can induce the dimerization and transactivation of another, uninhibited RAF protomer.[2]

This compound circumvents this by potently inhibiting all RAF isoforms and occupying both protomers within a RAF dimer. This dual action prevents the transactivation of the second protomer, thus minimizing paradoxical pathway activation and broadening its potential utility to tumors with various RAF and RAS mutations.[3][4][5]

Preclinical Investigations in NSCLC

Preclinical studies have demonstrated the potent antitumor effects of this compound in NSCLC cell lines, particularly those harboring BRAF mutations, including non-V600E variants that are less sensitive to first-generation inhibitors.[6]

In Vitro Activity

This compound has shown significant anti-proliferative effects across various cancer cell lines. In NSCLC, its activity has been confirmed against cell lines with both BRAF V600E and non-V600E mutations.

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | BRAF Mutation | IC50 (nM) | Reference |

|---|---|---|---|---|

| H1666 | NSCLC | G469A | - | |

| H1395 | NSCLC | G466V | - | |

| H2087 | NSCLC | V600E | - | |

| HT29 | Colorectal Cancer | V600E | - | |

| BRAFV600E | - | V600E | 5.8 | [3] |

| BRAFWT | - | Wild-Type | 9.1 | [3] |

| CRAFWT | - | Wild-Type | 15 | [3] |

Note: Specific IC50 values for the NSCLC cell lines were described qualitatively in the source material but not quantified.

Studies show that treatment with this compound leads to the suppression of downstream signaling molecules, including phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), in BRAF-mutant NSCLC cells.[7] Furthermore, the compound induces G1 phase cell cycle arrest and apoptosis, as evidenced by an increase in cleaved poly ADP-ribose polymerase (PARP).[7][8]

In Vivo Xenograft Models

The antitumor efficacy of this compound was confirmed in vivo using a mouse xenograft model with H2087 NSCLC cells, which harbor a BRAF non-V600E mutation. Oral administration of this compound resulted in significant inhibition of tumor growth compared to the vehicle control group.[6]

Experimental Protocols

Western Blot Analysis for Pathway Inhibition

-

Cell Culture and Treatment: BRAF-mutant NSCLC cell lines (e.g., H2087, H1395, H1666) are cultured in appropriate media. Cells are seeded and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound (e.g., 0, 0.5, and 1 µM) for a specified duration (e.g., 6 hours).

-

Protein Extraction: Following treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated MEK and ERK, as well as cleaved PARP and a loading control (e.g., GAPDH).

-

Detection: After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Investigation (Phase I Study NCT02014116)

This compound was evaluated in a first-in-human, multicenter, open-label Phase I clinical trial in patients with advanced or metastatic cancer, including a cohort of NSCLC patients with KRAS or BRAF mutations.[9][10][11]

Study Design

The study consisted of two main parts:

-

Part A: Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound. Patients received doses ranging from 50 mg to 700 mg twice daily (BID) on a 28-day cycle.[9][10][12]

-

Part B: Dose Confirmation: To further evaluate the safety, pharmacokinetics, and preliminary antitumor activity at the RP2D.[9][10]

A total of 51 patients were treated across both parts, including 8 patients with NSCLC.[11][12]

Safety and Tolerability

The RP2D was established at 300 mg BID.[9][12] Dose-limiting toxicities (DLTs) were observed at doses of 300 mg and higher, including dermatitis acneiform, blurred vision, and elevated liver enzymes.[11]

Table 2: Common Drug-Related Treatment-Emergent Adverse Events (>10%)

| Adverse Event | Any Grade (N=51) | Reference(s) |

|---|---|---|

| Fatigue | 15 (29%) | [9],[10] |

| Nausea | 12 (24%) | [9],[10] |

| Dermatitis Acneiform | 10 (20%) | [9],[10] |

| Decreased Appetite | 7 (14%) | [9],[10] |

| Maculopapular Rash | 7 (14%) |[9],[10] |

Pharmacokinetics and Pharmacodynamics

At the 300 mg BID dose, plasma concentrations of this compound were above the levels associated with tumor regression in preclinical models.[9][10][12] However, despite adequate drug exposure, predicted pharmacodynamic effects, such as changes in p-ERK in paired tumor biopsies, were not consistently observed.[10][11]

Clinical Efficacy

No complete or partial responses were observed in the study. The best overall response was stable disease, which was achieved in eight patients.[9][10][12] The median duration of treatment was 4 weeks.[10][12]

Combination Strategies and Resistance

Given the modest single-agent activity in clinical trials, the therapeutic potential of this compound may lie in combination strategies. Preclinical studies have shown that combining this compound with a CDK4/6 inhibitor (abemaciclib) can lead to synergistic antitumor effects in KRAS, NRAS, or BRAF mutant cancer models.[13][14] This combination more completely inhibited Rb phosphorylation and suppressed cyclin D1 upregulation.[13]

Mechanisms of resistance to RAF inhibitors can involve RAF-independent reactivation of the MAPK pathway or activation of parallel signaling cascades, such as the PI3K/AKT pathway.[15][16]

Conclusion

This compound is a pan-RAF inhibitor that effectively targets both RAF monomers and dimers, a key advantage for treating cancers with non-V600E BRAF mutations prevalent in NSCLC. Preclinical data robustly demonstrated its antitumor activity in BRAF-mutant NSCLC models through potent inhibition of the MAPK pathway, leading to cell cycle arrest and apoptosis.[7] However, these promising preclinical results did not translate into significant clinical responses in a Phase I trial, where single-agent this compound resulted in only stable disease despite achieving target plasma concentrations.[10][12] The future development of this compound in NSCLC will likely require its use in combination with other targeted agents to overcome intrinsic and acquired resistance mechanisms.

References

- 1. Facebook [cancer.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting Tumor Cells with Raf Inhibitor this compound: Overcoming Resistance and Paradoxical MAPK Activation [synapse.patsnap.com]

- 5. Inhibition of RAF Isoforms and Active Dimers by this compound Leads to Anti-tumor Activities in RAS or BRAF Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of Pan-RAF Inhibitor this compound Against Lung Cancer Cells Harboring Oncogenic BRAF Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. apexbt.com [apexbt.com]

- 9. scispace.com [scispace.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. A Phase I Study of this compound, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RAF inhibitor this compound sensitizes RAS or BRAF mutant cancer to CDK4/6 inhibition by abemaciclib via superior inhibition of phospho-RB and suppression of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]

- 16. This compound, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

LY3009120: A Pan-RAF Inhibitor for Overcoming Vemurafenib Resistance in Melanoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of LY3009120, a potent pan-RAF inhibitor, with a specific focus on its application in vemurafenib-resistant melanoma. This document details the compound's mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols for researchers in the field.

Introduction: The Challenge of Vemurafenib Resistance

Vemurafenib, a selective inhibitor of the BRAFV600E mutant protein kinase, has demonstrated significant clinical efficacy in patients with metastatic melanoma.[1] However, the majority of patients develop resistance to vemurafenib, typically within months of starting treatment.[2][3] This acquired resistance is often driven by the reactivation of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6]

Several mechanisms contribute to this reactivation, including:

-

NRAS mutations: Acquired mutations in NRAS can reactivate the MAPK pathway through CRAF signaling.[2][4]

-

BRAF splice variants: Alternative splicing of the BRAF gene can produce truncated forms that dimerize and signal in a vemurafenib-insensitive manner.[5][7]

-

Receptor tyrosine kinase (RTK) activation: Upregulation of RTKs such as FGFR3 can lead to RAS activation and subsequent MAPK pathway reactivation.[4][7][8]

-

Paradoxical MAPK pathway activation: In cells with wild-type BRAF and upstream activation (e.g., RAS mutations), first-generation RAF inhibitors like vemurafenib can paradoxically enhance MAPK signaling by promoting RAF dimerization.[2][9][10]

These resistance mechanisms highlight the need for next-generation RAF inhibitors that can overcome these challenges. This compound has emerged as a promising candidate due to its distinct mechanism of action.

This compound: A Pan-RAF and RAF Dimer Inhibitor

This compound is an orally available, potent pan-RAF inhibitor that targets all three RAF isoforms (ARAF, BRAF, and CRAF) and their dimers.[11][12][13] Unlike first-generation RAF inhibitors that are selective for BRAFV600E, this compound's broad activity profile allows it to suppress MAPK signaling in a wider range of genetic contexts, including those that confer resistance to vemurafenib.[3][7][13]

A key feature of this compound is its ability to inhibit the kinase activity of both RAF homo- and heterodimers, with minimal paradoxical activation of the MAPK pathway in RAS-mutant cells.[7][13][14][15] This is a significant advantage over vemurafenib, which can promote the growth of tumors with RAS mutations.[2][16]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| BRAFV600E | Biochemical | 5.8 | [11] |

| BRAFWT | Biochemical | 9.1 | [11] |

| CRAFWT | Biochemical | 15 | [11] |

| ARAF (in A375 cells) | Cellular | 44 | [17] |

| BRAF (in A375 cells) | Cellular | 31-47 | [17] |

| CRAF (in A375 cells) | Cellular | 42 | [17] |

| A375 (BRAFV600E melanoma) | Antiproliferative | 9.2 | [17] |

| HCT116 (KRASG13D colon) | Antiproliferative | 220 | [17] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| A375 (BRAFV600E melanoma) | Single oral dose (3 to 50 mg/kg) | Dose-dependent inhibition of p-ERK (EC50 = 4.36 mg/kg) | [17] |

| BRAF V600E ST019VR PDX | 15 or 30 mg/kg, p.o. | Dose-dependent tumor growth inhibition | [17] |

Signaling Pathways and Experimental Workflows

The MAPK Signaling Pathway and Vemurafenib Resistance

The diagram below illustrates the canonical MAPK signaling pathway and highlights key points of vemurafenib action and resistance.

Caption: MAPK pathway showing Vemurafenib inhibition of BRAF V600E and resistance mechanisms.

Mechanism of Action of this compound

This compound overcomes vemurafenib resistance by inhibiting all RAF isoforms and their dimers, thereby blocking MAPK pathway reactivation.

Caption: this compound inhibits RAF dimers, blocking MAPK signaling in resistant contexts.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a patient-derived xenograft (PDX) model of vemurafenib-resistant melanoma.

Caption: Workflow for assessing this compound efficacy in a PDX model.

Experimental Protocols

Cell Viability (Resazurin) Assay

This protocol is adapted from methodologies used to assess the antiproliferative activity of this compound.[17]

-

Cell Seeding:

-

Culture melanoma cells (e.g., A375, vemurafenib-resistant lines) in appropriate growth medium.

-

Trypsinize and resuspend cells to a concentration of 12,500 cells/mL.

-

Dispense 50 µL of the cell suspension (625 cells) into each well of a 384-well black, clear-bottom plate.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in DMSO.

-

Dispense the desired concentrations of the compound into the wells. Ensure a final DMSO concentration of ≤0.5%.

-

Incubate the plates for 72 hours at 37°C, 5% CO2, and 95% humidity.

-

-

Resazurin Addition and Incubation:

-

Prepare a 440 µM solution of resazurin in PBS.

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for an additional 5 hours under the same conditions.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a plate reader with an excitation of 540 nm and an emission of 600 nm.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., Prism).

-

Western Blotting for Phospho-ERK Inhibition

This protocol is a general guideline for assessing the pharmacodynamic effects of this compound on MAPK pathway signaling.

-

Cell Lysis:

-

Treat cells with this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate or dounce homogenize the lysates and clarify by centrifugation at 100,000 x g for 30 minutes.

-

-

Protein Quantification:

-

Determine the protein concentration of the cleared lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging:

-

Capture the chemiluminescent signal using a digital imaging system.

-

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for establishing and treating melanoma xenografts to evaluate the in vivo efficacy of this compound.[17][18][19][20]

-

Cell Preparation and Implantation:

-

Harvest melanoma cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG).

-

For patient-derived xenografts (PDX), surgically implant a small tumor fragment subcutaneously.[18][20]

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by caliper measurements (Volume = (length x width2)/2).

-

When tumors reach a mean volume of 150-200 mm3, randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in an appropriate vehicle for oral gavage.

-

Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., daily or twice daily).

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study (based on tumor burden or a predetermined time point), euthanize the mice.

-

Excise tumors for pharmacodynamic analysis (e.g., western blotting for p-ERK) and histological evaluation.

-

Clinical Development

A first-in-human Phase I clinical trial (NCT02014116) of this compound was conducted in patients with advanced or metastatic cancer.[3][7] The study determined a recommended Phase II dose (RP2D) of 300 mg twice daily.[3] While the drug was well-tolerated and achieved plasma concentrations predicted to be effective based on preclinical models, limited clinical activity was observed in this early-phase trial.[3] Further investigation, potentially in combination with other targeted agents, may be warranted.[21]

Conclusion